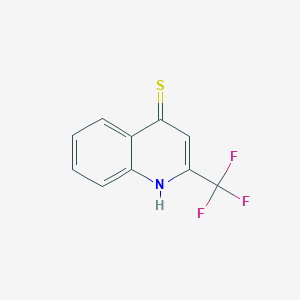

2-(Trifluoromethyl)quinoline-4-thiol

Overview

Description

“2-(Trifluoromethyl)quinoline-4-thiol” is a chemical compound that has garnered significant research attention due to its unique physical and chemical properties. It has a molecular formula of C10H6F3NS .

Synthesis Analysis

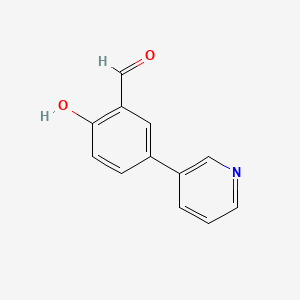

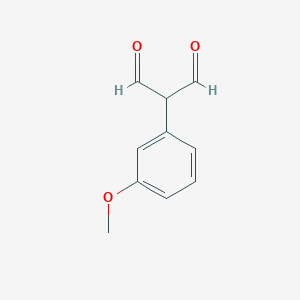

The synthesis of 2-(Trifluoromethyl)quinoline-4-thiol and its derivatives has been a subject of research. For instance, a nickel-catalyzed insertion reaction of an alkyne into a 2-(trifluoromethyl)-1,3-benzothiazole has been developed, which gives a seven-membered benzothiazepine that is converted into a 2-(trifluoromethyl)quinoline by thermal desulfidation . Another method involves the [4 + 2] cyclization of β-keto esters or 1,3-diketones with various substituted o-aminobenzaldehydes .Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)quinoline-4-thiol consists of a quinoline ring with a trifluoromethyl group at the 2-position and a thiol group at the 4-position .Chemical Reactions Analysis

While specific chemical reactions involving 2-(Trifluoromethyl)quinoline-4-thiol are not widely reported, it’s known that the compound can participate in various reactions due to the presence of the reactive thiol group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.22 g/mol . It is a solid substance .Scientific Research Applications

- Antitumor Agents : Researchers have discovered novel derivatives of 2-(Trifluoromethyl)quinoline-4-thiol that exhibit potent antitumor activity. These compounds act by inhibiting microtubule polymerization, making them promising candidates for cancer therapy .

- Cholesteryl Ester Transfer Protein (CETP) Mechanism : 2-(Trifluoromethyl)quinoline-4-thiol has been used to investigate the generation of lipid-poor particles from high-density lipoprotein induced by CETP. Understanding this process is crucial for cardiovascular health research .

- Functional Materials : Due to its unique properties, this compound is explored for potential use in materials science. Researchers are investigating its applications in biomedical materials, electronic components, and other functional materials.

- Building Block for Heterocycles : Ethyl 4,4,4-trifluoroacetoacetate, a precursor to 2-(Trifluoromethyl)quinoline-4-thiol, serves as a versatile building block. It has been employed to synthesize various heterocycles, including pyrroles, pyrazoles, and pyrimidines .

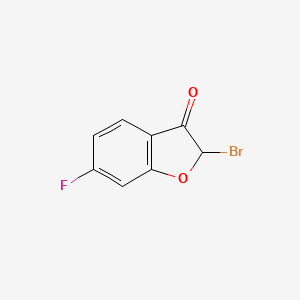

- Halogen Exchange and Substitution : The compound’s bromine atom can be substituted, leading to functionalized products. Unexpected findings, such as a but-tressing effect and counterintuitive halogen reactivity, have emerged from investigations .

- Interference with Polar Organometallic Reactions : Researchers have exploited the trifluoromethyl substituent’s electronegativity to convert 2-(Trifluoromethyl)quinoline-4-thiol into various quinoline derivatives. This highlights the synergies achievable when combining polar organometallic reactions with electron-withdrawing groups .

Medicinal Chemistry and Drug Development

Lipid Metabolism and Cardiovascular Research

Materials Science and Biomedical Applications

Organic Synthesis and Heterocyclic Chemistry

Electrophilic Substitution Reactions

Organometallic Chemistry and Reaction Synergies

Mechanism of Action

Target of Action

Related compounds such as 7-(trifluoromethyl)quinoline-4-thiol have been used to investigate the mechanism of generation of lipid-poor particles from high-density lipoprotein induced by cholesteryl ester transfer protein .

Mode of Action

It’s worth noting that the suzuki–miyaura (sm) coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction, involves the use of organoboron reagents . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Biochemical Pathways

Related compounds have been shown to influence lipid transfer between high-density lipoprotein (hdl) subparticles .

Result of Action

Related compounds have been shown to induce hdl remodeling by transferring lipids between apolipoprotein b-containing lipoproteins and hdl .

Safety and Hazards

properties

IUPAC Name |

2-(trifluoromethyl)-1H-quinoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NS/c11-10(12,13)9-5-8(15)6-3-1-2-4-7(6)14-9/h1-5H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OANLPKWPLHCORW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=S)C=C(N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)quinoline-4-thiol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3043401.png)

![3-[4-(2,4-Difluorophenoxy)phenyl]-1H-pyrazole](/img/structure/B3043410.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3043413.png)

![Diethoxyphosphoryl-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3043414.png)